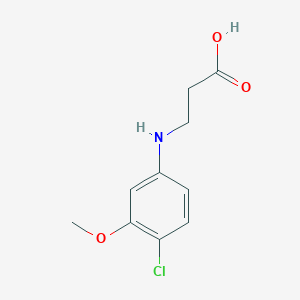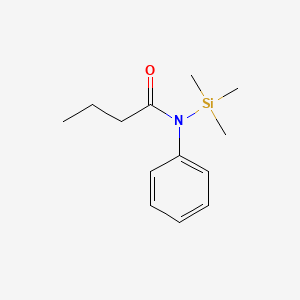
8-Methyl-quinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The reaction conditions typically involve inert solvents and temperatures ranging from 25°C to 110°C .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an aqueous base can oxidize quinoline derivatives.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acids .
Applications De Recherche Scientifique
8-Methyl-quinoline-2,3-dicarboxylic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-8-thiol: Used in the synthesis of metal complexes that emit light.
2,3-Quinolinedicarboxylic acid: Another quinoline derivative with similar chemical properties.
Uniqueness: 8-Methyl-quinoline-2,3-dicarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 8-position and carboxylic acid groups at the 2 and 3 positions make it a versatile compound for various applications .
Propriétés
Numéro CAS |
892874-73-6 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
IHRBRFOKZGICCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)

![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)


